

preparing (Rac)-MTK458 solutions for in vitro and in vivo studies

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Compound of Interest

Compound Name: (Rac)-MTK458

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Application Notes and Protocols for (Rac)-MTK458

For Researchers, Scientists, and Drug Development Professionals

(Rac)-MTK458 is a potent, orally bioavailable, and brain-penetrant activator of PTEN-induced putative kinase 1 (PINK1). It functions by binding to and stabilizing the active form of PINK1, thereby enhancing the cellular process of mitophagy. These properties make **(Rac)-MTK458** a valuable research tool for investigating neurodegenerative diseases, particularly Parkinson's disease, where mitochondrial dysfunction and impaired mitophagy are key pathological features. This document provides detailed protocols for the preparation and use of **(Rac)-MTK458** in both in vitro and in vivo research settings.

Chemical Properties and Storage

Property	Value	Reference
Formal Name	N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine	[1]
Synonyms	EP-0035985	[1]
Molecular Formula	C ₁₇ H ₁₅ F ₃ N ₄	[1]
Formula Weight	332.3 g/mol	[1]
CAS Number	2499962-44-4 ((Rac)-MTK458)	[2][3]
Purity	≥98%	[1]
Formulation	Solid	[1]
Storage (Powder)	-20°C for up to 3 years	[2][4]
Storage (In Solvent)	-80°C for up to 6 months	[2][5]

Solubility and Solution Preparation

(Rac)-MTK458 exhibits limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Solvent	Solubility	Reference
DMSO	Sparingly soluble (1-10 mg/mL); up to 80 mg/mL with sonication	[1][4]

Protocol 1: Preparation of (Rac)-MTK458 Stock Solution for In Vitro Studies

Materials:

- **(Rac)-MTK458** powder

- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, but recommended for higher concentrations)

Procedure:

- Weighing: Carefully weigh the desired amount of **(Rac)-MTK458** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution, dissolve 3.323 mg of **(Rac)-MTK458** in 1 mL of DMSO.
- Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If preparing a higher concentration stock (e.g., >10 mg/mL), sonication may be necessary to ensure complete dissolution.[\[4\]](#)
- Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months.[\[2\]](#)[\[5\]](#)

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

- **(Rac)-MTK458** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium

Procedure:

- Thawing: Thaw a single aliquot of the **(Rac)-MTK458** stock solution at room temperature.

- **Dilution:** Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.
- **Application:** Add the working solutions to your cell cultures as per your experimental design.

In Vitro Applications and Protocols

(Rac)-MTK458 is a valuable tool for studying PINK1 activation and mitophagy in various cell-based models.

Cell Line	Concentration Range	Application	Reference
HeLa cells	6.6 μM	Induction of PINK1 and phosphorylated ubiquitin (pUb) levels (in combination with FCCP)	[1]
HeLa cells	$\text{EC}_{50} = 0.44 \mu\text{M}$	Induction of mitophagy (in combination with FCCP)	[1]
HeLa cells	25-50 μM	Inhibition of doxycycline-induced mitochondrial protein aggregates	[1][5]
Primary neurons / iPSC-derived neurons	0.1-25 μM	Clearance of α -synuclein aggregates	[4][5]

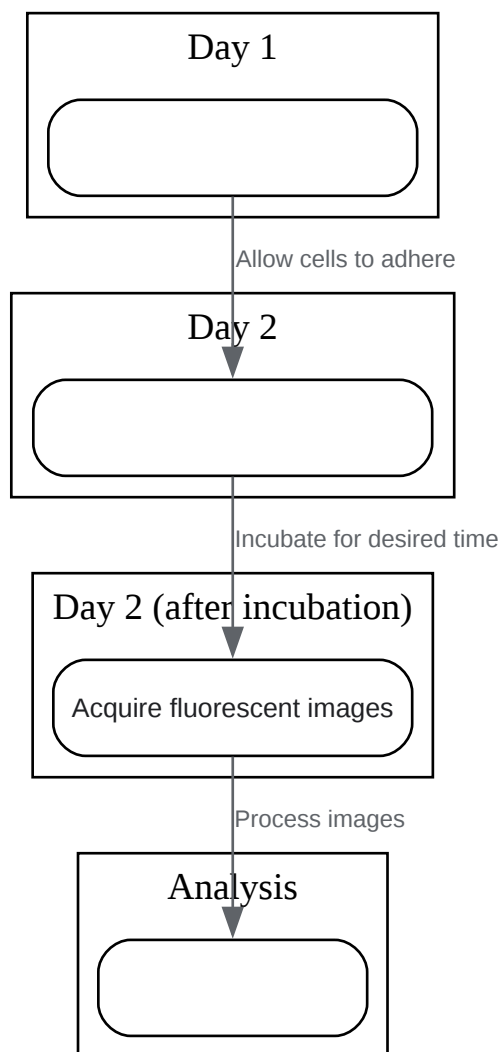
Protocol 3: In Vitro Mitophagy Induction Assay

This protocol outlines a general procedure for assessing **(Rac)-MTK458**-induced mitophagy in a suitable cell line (e.g., HeLa cells).

Materials:

- HeLa cells stably expressing a mitophagy reporter (e.g., mKeima-Red-Mito-7)
- Complete cell culture medium
- **(Rac)-MTK458** working solutions
- Mitochondrial uncoupler (e.g., FCCP or a combination of oligomycin and antimycin A) as a positive control and potential co-treatment.[1][6]
- Fluorescence microscope or high-content imaging system

Workflow:



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Caption: Workflow for in vitro mitophagy induction assay.

Procedure:

- Cell Plating: Plate HeLa cells expressing a mitophagy reporter in a suitable imaging plate (e.g., 96-well plate).
- Treatment: The following day, treat the cells with a range of **(Rac)-MTK458** concentrations, with and without a mitochondrial stressor like FCCP.[\[1\]](#) Include appropriate vehicle controls (DMSO).
- Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours) to allow for mitophagy to occur.
- Imaging: Acquire fluorescent images using a microscope or high-content imager.
- Analysis: Quantify mitophagy based on the reporter's fluorescence change.

In Vivo Applications and Protocols

(Rac)-MTK458 is orally bioavailable and brain-penetrant, making it suitable for in vivo studies in animal models of neurodegenerative diseases.[\[4\]](#)[\[5\]](#)[\[7\]](#)

Animal Model	Dosage	Route of Administration	Application	Reference
Mouse model of Parkinson's disease (α -synuclein injection)	50 mg/kg per day	Oral gavage	Reduction of α -synuclein aggregates in the midbrain	[1] [4]

Protocol 4: Preparation of (Rac)-MTK458 Formulation for Oral Gavage

Materials:

- **(Rac)-MTK458** powder
- DMSO
- Tween 80
- Saline (0.9% NaCl)
- PEG300 (optional)
- Corn oil (optional)
- Sterile tubes
- Vortex mixer

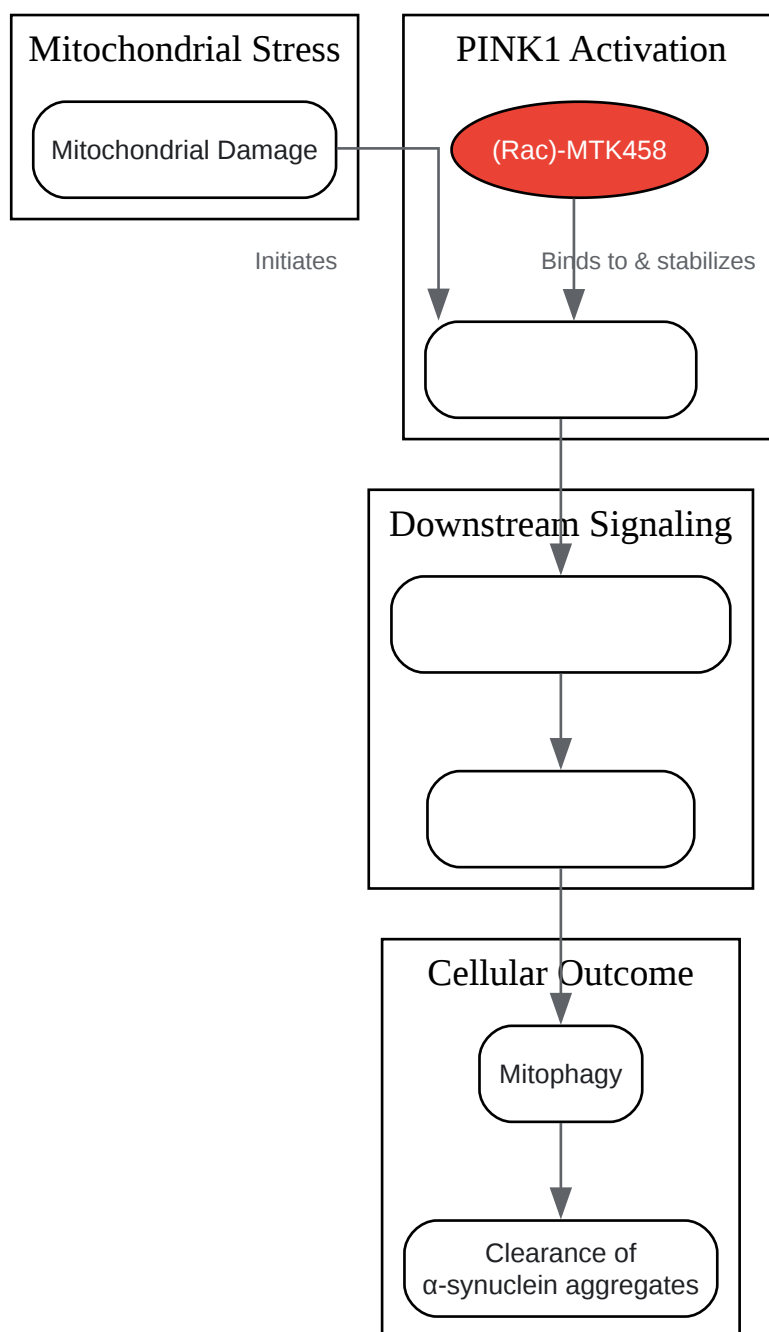
Formulation Examples:[\[2\]](#)

- Formulation 1 (Aqueous-based): 10% DMSO, 5% Tween 80, 85% Saline.
 - Dissolve **(Rac)-MTK458** in DMSO.
 - Add Tween 80 and vortex.
 - Add saline and vortex to form a suspension.
- Formulation 2 (Co-solvent): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
 - Dissolve **(Rac)-MTK458** in DMSO.
 - Add PEG300 and Tween 80, and vortex.
 - Add saline and vortex.
- Formulation 3 (Oil-based): 10% DMSO, 90% Corn oil.
 - Dissolve **(Rac)-MTK458** in DMSO.
 - Add corn oil and vortex.

Note: The choice of formulation may depend on the specific experimental requirements and animal model. It is recommended to test the stability and homogeneity of the chosen formulation.

Mechanism of Action: PINK1 Signaling Pathway

(Rac)-MTK458 activates the PINK1 pathway, which is a critical cellular quality control mechanism for maintaining mitochondrial health.



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Caption: **(Rac)-MTK458** mechanism of action in the PINK1 signaling pathway.

Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane. **(Rac)-MTK458** binds to and stabilizes this active form of PINK1.[7][8][9] This leads to the phosphorylation of ubiquitin, which then recruits the E3 ubiquitin ligase Parkin to the

damaged mitochondria, ultimately leading to their engulfment and degradation through mitophagy.[6][9] In the context of Parkinson's disease models, this enhanced mitophagy contributes to the clearance of pathological α -synuclein aggregates.[4][5][8]

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